molecular formula C22H17NO5 B6511240 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide CAS No. 929412-87-3

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide

Cat. No. B6511240
CAS RN: 929412-87-3
M. Wt: 375.4 g/mol
InChI Key: IJVLPXWJQXKLDF-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These substances are potential natural drug lead compounds .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . They have attracted much attention owing to their biological activities and potential applications as drugs .

Scientific Research Applications

Antitumor Activity

Benzofuran derivatives have been extensively studied for their antitumor properties. This compound, due to its unique structure, may exhibit cytotoxic effects against cancer cells. Researchers have synthesized various benzofuran analogs and evaluated their efficacy against different cancer cell lines. Further investigations are needed to explore its mechanism of action and potential as an anticancer drug .

Antibacterial Properties

Benzofuran compounds often possess antibacterial activity. While specific studies on this particular compound are scarce, it’s worth exploring its potential as an antibacterial agent. Researchers have synthesized novel furan-based derivatives with promising antibacterial properties. Investigating the effects of our compound against bacterial strains could yield valuable insights .

Synthetic Strategies

Efficient synthetic methods for constructing benzofuran rings are crucial. Researchers have developed innovative approaches, such as free radical cyclization cascades and proton quantum tunneling, to access complex benzofuran derivatives. Our compound’s synthesis pathway should be explored in detail .

Natural Product Sources

Benzofuran compounds are widespread in nature, often found in higher plants. Exploring natural sources of our compound and understanding its ecological context could provide valuable insights.

Mechanism of Action

While the specific mechanism of action for “N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide” is not available, benzofuran derivatives have shown various biological activities. For example, a benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-13-17-12-15(23-22(25)19-7-4-10-27-19)8-9-18(17)28-21(13)20(24)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVLPXWJQXKLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide

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